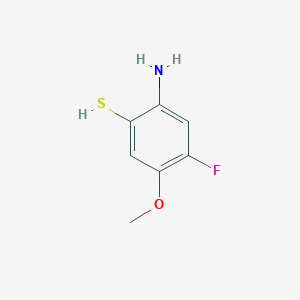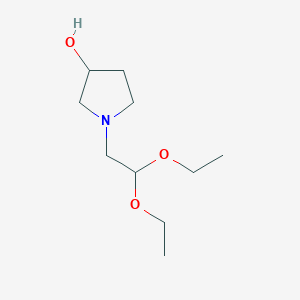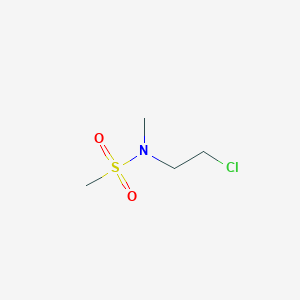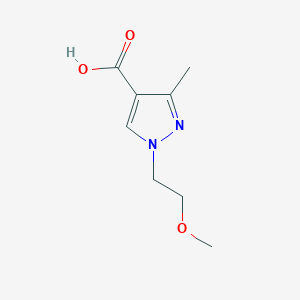
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane, also known as BMMSMO, is a versatile organobromine compound that has a wide range of applications in both organic synthesis and scientific research. It has been used in a variety of synthetic transformations, including as a reagent in the synthesis of other compounds and as a catalyst in a range of organic reactions. In addition, BMMSMO has been studied for its potential use in biochemistry and physiology, as well as for its ability to provide a range of advantages in laboratory experiments.
Scientific Research Applications
1. Use in Synthesis of Sulfoxides
A study by Ōae et al. (1966) discusses the use of bromine complexes for the oxidation of various sulfides to sulfoxides in an aqueous medium. This highlights the role of such compounds in the synthesis of sulfoxides, which are valuable in various chemical processes (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
2. Application in Methane Biosynthesis Inhibition
Gunsalus et al. (1978) explored the inhibition of methane biosynthesis using analogues of coenzyme M, where compounds like bromoethanesulfonate showed potent inhibitory effects. This research signifies the potential use of such compounds in studying and manipulating methane biosynthesis processes (Gunsalus, Romesser, & Wolfe, 1978).
3. Role in Organic Synthesis and Catalysis
Khaligh et al. (2016) demonstrate the use of sulfonic acid derivatives in catalyzing the synthesis of organic compounds under solvent-free conditions. The study emphasizes the importance of these compounds in organic synthesis, offering a cleaner and more efficient approach to chemical reactions (Khaligh, Titinchi, Hamid, & Abbo, 2016).
4. Involvement in Oxidative Debromination Processes
Sun et al. (2019) investigated the oxidative debromination of brominated compounds, highlighting the role of bromine-containing compounds in environmental remediation processes. This study underscores the potential application of such compounds in treating pollutants (Sun, Chen, Xiang, Ling, Fang, & Shang, 2019).
5. Utilization in Methanogenic Bacterial Studies
Roberts et al. (1990) used bromoethanesulfonic acid in studying the metabolism of m-cresol by methanogenic cultures. This exemplifies the use of bromine-based compounds in microbiological research, particularly in understanding bacterial metabolic pathways (Roberts, Fedorak, & Hrudey, 1990).
properties
IUPAC Name |
4-(bromomethyl)-4-(methylsulfonylmethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLALZRZALGVEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

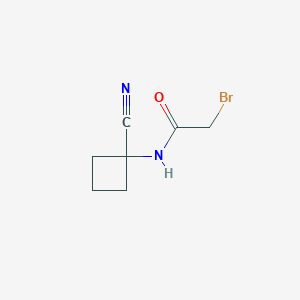


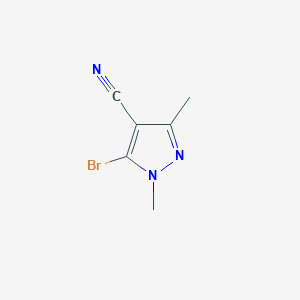
![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)
![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)


![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
